

Comparative Bioactivity of Piperidine-4-Carbohydrazide Analogs in Antifungal Applications

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Compound of Interest

1-Acetylpiperidine-4carbohydrazide

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A series of novel piperidine-4-carbohydrazide derivatives incorporating a quinazolinyl moiety has been synthesized and evaluated for their fungicidal activities against a panel of agriculturally significant fungi. The findings reveal that specific structural modifications on the piperidine and quinazoline rings significantly influence the antifungal potency, with several analogs demonstrating efficacy superior to commercial fungicides.

A study focused on the design and synthesis of new piperidine-4-carbohydrazide derivatives has identified promising candidates for the development of novel antifungal agents. The research systematically explored the structure-activity relationship (SAR) of these compounds, revealing key chemical features that enhance their bioactivity. Notably, compounds A13 and A41 emerged as highly potent inhibitors of Rhizoctonia solani and Verticillium dahliae.

Quantitative Bioactivity Data

The antifungal efficacy of the synthesized analogs was quantified by determining their half-maximal effective concentration (EC₅₀) against various fungal strains. The results for the most active compounds, along with commercial fungicides for comparison, are summarized below.



Compound	Target Fungus	EC50 (μg/mL)[1]
A13	Rhizoctonia solani	0.83[1]
Verticillium dahliae	1.12[1]	
A41	Rhizoctonia solani	0.88[1]
Verticillium dahliae	3.20[1]	
Chlorothalonil (Control)	Rhizoctonia solani	1.64[1]
Verticillium dahliae	11.0[1]	
Boscalid (Control)	Rhizoctonia solani	0.96[1]
Carbendazim (Control)	Verticillium dahliae	19.3[1]

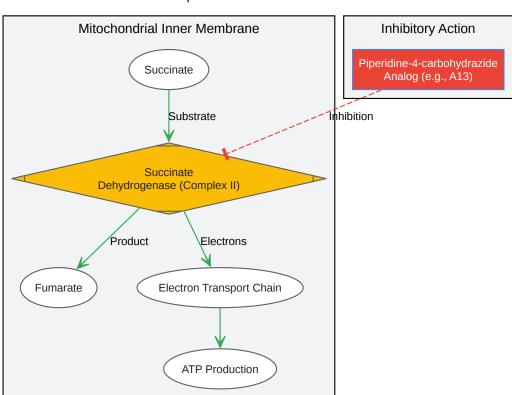
The data clearly indicates that compounds A13 and A41 exhibit potent in vitro activity against R. solani, surpassing the efficacy of the commercial fungicide Chlorothalonil and showing comparable activity to Boscalid.[1] Furthermore, against V. dahliae, both compounds were significantly more potent than Chlorothalonil and Carbendazim.[1]

In addition to in vitro testing, compound A13 was evaluated for its ability to control R. solani in potted rice plants. It demonstrated impressive in vivo curative and protective efficiencies of 76.9% and 76.6%, respectively, at a concentration of 200 µg/mL.[1]

Mechanism of Action: Succinate Dehydrogenase Inhibition

Further investigation into the mode of action revealed that these piperidine-4-carbohydrazide derivatives likely exert their antifungal effects through the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. Compound A13 was found to inhibit SDH activity with a half-maximal inhibitory concentration (IC50) of 6.07 μ M.[1] Molecular docking studies suggest that the compound binds effectively within the active pocket of the SDH enzyme.[1]





Proposed Mechanism of Action

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Caption: Proposed mechanism of action for the piperidine-4-carbohydrazide analogs, highlighting the inhibition of succinate dehydrogenase (SDH) in the mitochondrial electron transport chain, leading to disruption of ATP production.

Experimental Protocols

Antifungal Bioassay (In Vitro): The in vitro antifungal activity of the synthesized compounds was determined using a mycelium growth rate method. Fungal pathogens were cultured on potato dextrose agar (PDA) plates. Mycelial discs (5 mm diameter) were excised from the edge of





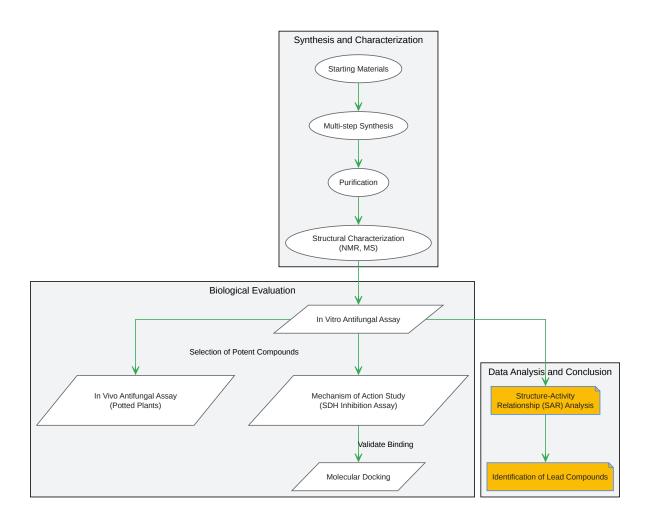


actively growing colonies and placed at the center of fresh PDA plates containing the test compounds at various concentrations. The plates were then incubated at a controlled temperature (typically 25-28°C). The diameter of the fungal colonies was measured after a specific incubation period, and the percentage of inhibition was calculated relative to a control group (without the test compound). The EC₅₀ values were then calculated from the doseresponse curves.

Succinate Dehydrogenase (SDH) Activity Assay: The inhibitory effect on SDH was assessed using a spectrophotometric method. Mitochondria were isolated from the target fungus. The assay mixture typically contained the mitochondrial suspension, a buffer solution, and the test compound at various concentrations. The reaction was initiated by the addition of succinate as the substrate and a chromogenic electron acceptor (e.g., 2,6-dichlorophenolindophenol or DCPIP). The reduction of the electron acceptor, which is coupled to the oxidation of succinate by SDH, was monitored by measuring the change in absorbance at a specific wavelength over time. The IC₅₀ values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow





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Caption: A schematic representation of the experimental workflow, from the synthesis and characterization of the analogs to their biological evaluation and the final structure-activity relationship analysis.

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References

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